molecular formula C22H19FN2O2 B7479078 N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide

N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide

カタログ番号 B7479078
分子量: 362.4 g/mol
InChIキー: ZTCMJGNVHXEVEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide, also known as EGF816, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a key role in the regulation of cell growth, proliferation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.

作用機序

N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide works by binding to the ATP-binding site of EGFR, thereby inhibiting its tyrosine kinase activity and downstream signaling pathways. This leads to the inhibition of cell growth, proliferation, and survival, and ultimately induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to reduce tumor growth and metastasis in animal models of cancer. In addition, N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide has been shown to have minimal effects on normal cells, suggesting a favorable safety profile.

実験室実験の利点と制限

One advantage of N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide is its high selectivity for EGFR, which reduces the risk of off-target effects. However, one limitation is that it may not be effective against all types of cancer, as some tumors may have mutations or alterations in other signaling pathways that bypass EGFR.

将来の方向性

There are several potential future directions for research on N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide. One area of interest is the development of combination therapies that can enhance its antitumor activity and overcome resistance mechanisms. Another area of interest is the identification of biomarkers that can predict response to N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide, which could help guide patient selection and treatment strategies. Finally, further studies are needed to determine the optimal dosing and administration schedules for N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide in clinical settings.

合成法

The synthesis of N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide involves several steps, starting with the reaction of 9-ethylcarbazole with 3-fluorophenol to form N-(9-ethylcarbazol-3-yl)-3-fluorophenol. This intermediate is then converted to the final product, N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide, through a series of chemical reactions involving acylation and deprotection steps.

科学的研究の応用

N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide is highly selective for EGFR and exhibits potent antitumor activity against various types of cancer cells, including those that are resistant to current EGFR inhibitors. N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide has also been shown to have synergistic effects when used in combination with other cancer drugs, such as chemotherapy and immune checkpoint inhibitors.

特性

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O2/c1-2-25-20-9-4-3-8-18(20)19-13-16(10-11-21(19)25)24-22(26)14-27-17-7-5-6-15(23)12-17/h3-13H,2,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCMJGNVHXEVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC(=CC=C3)F)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。